1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNUBNWLKPHIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655775 | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-80-3 | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The compound 1-methyl-5-oxopyrrolidine-3-carbohydrazide is typically synthesized starting from ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate or related pyrrolidine ester derivatives. The key step involves hydrazinolysis of the ester group to convert it into the corresponding carbohydrazide.
- Starting material: Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
- Reagent: Hydrazine hydrate (NH2NH2·H2O)
- Solvent: Methanol or ethanol
- Conditions: Reflux under controlled temperature (typically 60–90 °C) for several hours (4–8 h)
- Work-up: Removal of solvent under reduced pressure, precipitation of the product by acidification or cooling, followed by filtration and drying
This method is widely used due to its straightforwardness and relatively high yield. The hydrazinolysis reaction converts the ester group into the hydrazide functional group, essential for further derivatization.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol or ethanol | Polar protic solvents favor reaction |
| Temperature | 60–90 °C (reflux) | Controlled to avoid decomposition |
| Reaction time | 4–8 hours | Monitored by thin-layer chromatography (TLC) |
| Hydrazine hydrate | 1.5–2 equivalents relative to ester | Excess ensures complete conversion |
| Catalyst/Additives | Sometimes catalytic acid (e.g., acetic acid) | Occasionally used to enhance rate |
| Purification | Recrystallization from methanol/water or DMF/water | Ensures removal of impurities |
The reaction progress is commonly monitored by TLC and confirmed by spectroscopic methods such as NMR and IR spectroscopy. Refluxing in methanol with hydrazine hydrate without acid catalyst is often sufficient, but acidic conditions can accelerate the reaction.
Characterization and Purity Assessment
The purity and identity of the synthesized this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic signals for the methyl group on nitrogen and the hydrazide NH protons.
- ^13C NMR confirms the presence of the lactam carbonyl and hydrazide carbonyl carbons.
- Fourier Transform Infrared (FT-IR) Spectroscopy:
- Strong absorption bands near 1680 cm⁻¹ (lactam C=O) and 1650–1700 cm⁻¹ (hydrazide C=O).
- Mass Spectrometry (ESI-MS):
- Molecular ion peak confirming molecular weight consistent with this compound.
- Melting Point Determination:
- Sharp melting point range indicative of purity, typically reported around 240–245 °C.
Example Preparation Procedure from Literature
A representative procedure adapted from recent research is as follows:
- Dissolve ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 mmol) in 25 mL of methanol.
- Add hydrazine hydrate (2.0 mmol) dropwise under stirring.
- Reflux the mixture at 70 °C for 6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Acidify with dilute hydrochloric acid to pH ~1 to precipitate the hydrazide.
- Filter the solid, wash with cold water and ethanol, and dry under vacuum.
- Recrystallize the product from a DMF/water mixture to obtain pure this compound.
Yield typically ranges from 65% to 75%, depending on reaction scale and purification efficiency.
Application of this compound in Derivative Synthesis
This compound serves as a versatile intermediate for synthesizing hydrazone derivatives via condensation with aromatic aldehydes. The condensation reactions generally proceed as follows:
- Dissolve the hydrazide in methanol.
- Add the aldehyde (1.5–2 equivalents) and a catalytic amount of concentrated HCl.
- Stir at 60–70 °C for 20 minutes to 4 hours.
- Isolate the hydrazone product by filtration and recrystallization.
This method is used to prepare biologically active compounds, including potential antibacterial agents and protein kinase inhibitors.
Summary Table of Preparation Methods
Research Findings and Notes
- The hydrazinolysis reaction is robust and reproducible, providing a reliable route to this compound.
- Reaction times and temperatures can be optimized depending on the scale and desired purity.
- The compound’s purity significantly affects subsequent derivatization reactions; thus, careful purification is essential.
- The hydrazide’s reactivity towards aldehydes enables the synthesis of diverse hydrazone derivatives with potential pharmaceutical applications.
- Analytical techniques such as NMR and FT-IR are crucial for confirming the structure and purity of both the hydrazide and its derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., 1-(5-chloro-2-hydroxyphenyl) analog) exhibit m.p. 193–194°C .
- Spectroscopic Data: IR: Expected peaks at ~3300 cm⁻¹ (NH/OH), ~1695 cm⁻¹ (C=O of pyrrolidinone), and ~1636 cm⁻¹ (C=O of carbohydrazide) based on analogs . NMR: Anticipated signals include δ ~2.5–3.8 ppm (pyrrolidine CH/CH₂), δ ~9.3 ppm (NH), and aromatic protons (if substituted) .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Variations in the N-1 Substituent
Key Observations :
Functional Group Modifications
Key Observations :
Structural Insights from Crystallography
- SHELX Refinement: Crystal structures of analogs (e.g., 1-(3-hydroxyphenyl) derivative) were resolved using SHELXL, confirming planar carbohydrazide geometry and non-covalent interactions (e.g., hydrogen bonding) .
Biological Activity
1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS No. 959240-80-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carbohydrazide functional group. This structure is significant as it allows for various chemical transformations and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit enzymatic activity, modulating various biological pathways. Notably, the compound has been investigated for:
- Antimicrobial Activity : It has shown potential against Gram-positive pathogens and drug-resistant strains.
- Anticancer Properties : The compound's derivatives have demonstrated cytotoxic effects in cancer cell lines, particularly against A549 human lung adenocarcinoma cells .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have been conducted to evaluate its effectiveness against various pathogens:
Anticancer Activity
The anticancer activity of the compound has been assessed using cell viability assays:
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Studies : In a study involving A549 cells, the compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to controls, suggesting potential for development as anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multidrug-resistant Staphylococcus aureus. While initial results showed limited activity, further modifications of the compound could enhance its efficacy against resistant strains .
Q & A
Q. Basic
- 1H/13C NMR : Key signals include:
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O, pyrrolidone) and 3200–3300 cm⁻¹ (N-H, hydrazide) .
What strategies optimize reaction yields in the synthesis of hydrazide-containing pyrrolidine derivatives?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazide formation. Methanol/1,4-dioxane mixtures improve Schiff base condensation .
- Catalysis : Acetic acid accelerates imine formation in aldehyde condensations .
- Temperature control : Reflux conditions (e.g., 80°C for 5–7 hours) balance reactivity and side-product suppression .
How to address discrepancies in biological activity data among structurally similar derivatives?
Q. Advanced
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antibacterial activity in 4-substituted phenyl derivatives ).
- Dose-response profiling : Validate activity trends across multiple assays (e.g., MIC vs. zone-of-inhibition tests) .
What computational methods predict the reactivity of this compound in heterocyclic syntheses?
Q. Advanced
- DFT calculations : Estimate absolute hardness (η) and electronegativity (χ) to assess nucleophilic/electrophilic sites. For example, η ≈ ½(I − A), where I = ionization potential, A = electron affinity .
- Conformational analysis : Use Cremer-Pople puckering parameters to evaluate ring strain in pyrrolidine intermediates .
How is X-ray crystallography with SHELX applied in structural analysis of this compound derivatives?
Q. Advanced
- Data refinement : SHELXL refines anisotropic displacement parameters and handles twinning (common in flexible pyrrolidine derivatives) .
- Validation : Check R1/wR2 residuals (<5%) and Fo/Fc maps for electron density mismatches .
How to design multi-step syntheses using this compound as a building block for complex heterocycles?
Q. Advanced
- Stepwise functionalization :
- Chiral resolution : Use enantiopure glutamic acid precursors to synthesize (2R*,3R*)-pyrrolidine esters .
What challenges arise in refining crystal structures of derivatives with flexible pyrrolidine rings?
Q. Advanced
- Disorder modeling : Split occupancy for puckered rings (e.g., Cremer-Pople parameters for pseudorotation ).
- Thermal motion : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for ring mobility .
How to assess electrochemical properties of derivatives for structure-bioactivity correlations?
Q. Advanced
- Cyclic voltammetry : Measure oxidation potentials (Epa) of hydrazide NH groups. Lower Epa correlates with enhanced radical scavenging (e.g., antibacterial activity) .
- HOMO-LUMO gaps : Calculate via DFT to predict redox-driven bioactivity .
How to design enantioselective syntheses of chiral pyrrolidine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
